molecular formula C9H4BrF3N2O B11839746 7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11839746
M. Wt: 293.04 g/mol
InChI Key: LQIUELAYDKMHFG-UHFFFAOYSA-N
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Description

7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyridine and 2,4-difluorobenzaldehyde.

    Cyclization: The starting materials undergo cyclization to form the pyrido[1,2-a]pyrimidin-4-one core structure.

    Bromination: The core structure is then brominated at the 7-position using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-4-one derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Agrochemicals: The compound is explored for its use in developing new pesticides and herbicides.

    Material Sciences:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 1-Bromo-4-(difluoromethyl)benzene

Uniqueness

7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both difluoromethyl and fluoro groups, which enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293.04 g/mol

IUPAC Name

7-bromo-2-(difluoromethyl)-9-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H4BrF3N2O/c10-4-1-5(11)9-14-6(8(12)13)2-7(16)15(9)3-4/h1-3,8H

InChI Key

LQIUELAYDKMHFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CC(=O)N2C=C1Br)C(F)F)F

Origin of Product

United States

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